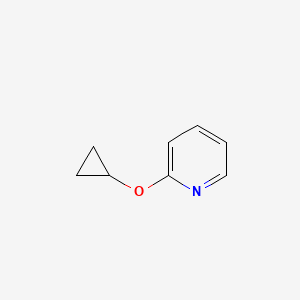

2-Cyclopropoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NO |

|---|---|

Molecular Weight |

135.16 g/mol |

IUPAC Name |

2-cyclopropyloxypyridine |

InChI |

InChI=1S/C8H9NO/c1-2-6-9-8(3-1)10-7-4-5-7/h1-3,6-7H,4-5H2 |

InChI Key |

YLRZNOFXWXQFMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropoxypyridine and Its Structural Analogs

Classical and Established Synthetic Routes to 2-Cyclopropoxypyridine

Traditional approaches to synthesizing this compound primarily rely on nucleophilic substitution reactions. These methods are foundational in organic chemistry and provide reliable pathways to the target molecule.

Strategies for Pyridine (B92270) Ring Functionalization

The pyridine ring is electron-deficient, which makes direct functionalization challenging. nih.govresearchgate.net However, strategic modifications can facilitate the introduction of various substituents. For the synthesis of this compound, the pyridine ring must first be activated at the 2-position to allow for the subsequent attachment of the cyclopropoxy moiety.

A common strategy involves the introduction of a good leaving group, typically a halogen, at the 2-position. This is often achieved through reactions with halogenating agents. The resulting 2-halopyridine is then susceptible to nucleophilic attack. While direct C-H functionalization is an area of ongoing research, installing a leaving group remains a more conventional and widely practiced approach for this type of synthesis. nih.govresearchgate.net

Introduction of the Cyclopropoxy Moiety via Etherification

With a suitable leaving group in place on the pyridine ring, the cyclopropoxy group can be introduced through an etherification reaction. The Williamson ether synthesis is a classic and widely used method for this transformation. chemistrysteps.commasterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of cyclopropanol (B106826) with a strong base, such as sodium hydride, to form the corresponding cyclopropoxide anion. This potent nucleophile then displaces the leaving group on the 2-substituted pyridine in a bimolecular nucleophilic substitution (SN2) reaction to form the desired this compound. wikipedia.org

The efficiency of the Williamson ether synthesis is dependent on several factors, including the choice of solvent, temperature, and the nature of the leaving group. masterorganicchemistry.comlibretexts.org To favor the SN2 pathway and maximize the yield of the ether, primary alkyl halides are preferred as substrates. chemistrysteps.comlibretexts.org

Modern and Catalytic Synthesis Techniques

Contemporary synthetic chemistry has seen the advent of powerful catalytic methods that offer milder reaction conditions, greater functional group tolerance, and improved yields compared to classical approaches.

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridine Scaffolds

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has been adapted for the synthesis of aryl ethers, providing an alternative to the traditional Ullmann condensation. wikipedia.orgorganic-chemistry.org This methodology can be applied to the synthesis of this compound by coupling a 2-halopyridine with cyclopropanol in the presence of a palladium catalyst, a suitable ligand (such as a bulky phosphine), and a base. jk-sci.comresearchgate.net

The Ullmann condensation, which traditionally uses stoichiometric amounts of copper at high temperatures, has also been improved with the development of soluble copper catalysts supported by ligands. wikipedia.orgchemeurope.comorganic-chemistry.org These modern Ullmann-type reactions can facilitate the C-O coupling between a 2-halopyridine and cyclopropanol under more moderate conditions. mdpi.com

| Reaction | Catalyst | Typical Ligands | Typical Conditions | Advantages |

|---|---|---|---|---|

| Buchwald-Hartwig Ether Synthesis | Palladium | Bulky phosphines (e.g., BINAP, DPPF) | Base (e.g., NaOt-Bu), organic solvent, 25-100 °C | Milder conditions, broader substrate scope |

| Ullmann Condensation | Copper | Diamines, phenanthroline | High temperatures (>200 °C) traditionally; milder with modern catalysts | Alternative to palladium-based methods |

Photoredox Catalysis Approaches to C-O Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild and environmentally benign conditions. acs.org This approach utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer processes to activate substrates. For the synthesis of this compound, photoredox catalysis could potentially be used to facilitate the coupling of a 2-halopyridine with cyclopropanol. acs.orgrsc.org This method can offer an alternative to traditional transition metal-catalyzed reactions, often proceeding at room temperature and with high chemoselectivity. semanticscholar.orgresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. ijarsct.co.in In the context of this compound synthesis, this can involve the use of greener solvents, such as water or bio-derived solvents, and the development of more efficient catalytic systems to reduce waste. biosynce.com Microwave-assisted synthesis is one such green technique that can significantly reduce reaction times and energy consumption. nih.govmdpi.com By providing rapid and uniform heating, microwave irradiation can enhance reaction rates and selectivity, leading to higher yields and fewer byproducts. ijarsct.co.in The use of biocatalysts, such as enzymes, is another area of interest for developing more sustainable synthetic routes. ijarsct.co.in

Development of Chemo-, Regio-, and Stereoselective Synthesis Protocols

The development of synthetic protocols for this compound has focused on achieving high chemo-, regio-, and stereoselectivity. Chemoselectivity is crucial to avoid unwanted side reactions, particularly when functional groups are present on the pyridine ring. Regioselectivity is inherent to the starting materials, with the substitution pattern on the pyridine ring dictating the position of the cyclopropoxy group. Stereoselectivity is not a factor in the synthesis of this compound itself, as the cyclopropoxy group is achiral. However, it becomes a critical consideration when substituted cyclopropanols are used.

Three primary synthetic strategies have been adapted for the synthesis of this compound and its analogs: the Williamson ether synthesis, the Ullmann condensation, and the Buchwald-Hartwig O-arylation.

Williamson Ether Synthesis: This classical method involves the reaction of a sodium or potassium cyclopropoxide with a 2-halopyridine. The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The pyridine ring's electron-deficient nature facilitates the attack of the nucleophilic cyclopropoxide.

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to enhance the nucleophilicity of the cyclopropoxide. Elevated temperatures are often required to overcome the activation energy of the reaction.

Regioselectivity: The regioselectivity is determined by the position of the halogen on the pyridine ring. For the synthesis of this compound, a 2-chloropyridine (B119429) or 2-bromopyridine (B144113) is used as the starting material.

Chemoselectivity: The Williamson ether synthesis is generally chemoselective for the formation of the C-O bond. However, competing side reactions, such as elimination or reaction with other electrophilic sites on a substituted pyridine ring, can occur under harsh conditions.

Ullmann Condensation: This copper-catalyzed reaction involves the coupling of a 2-halopyridine with cyclopropanol. The traditional Ullmann reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern modifications have been developed that utilize catalytic amounts of copper salts and ligands, allowing for milder reaction conditions.

Catalyst and Ligand: A variety of copper(I) and copper(II) salts can be used as catalysts, with copper(I) iodide (CuI) being a common choice. The addition of a ligand, such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine, can significantly improve the reaction efficiency by stabilizing the copper catalyst and facilitating the reductive elimination step.

Base and Solvent: A base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is required to deprotonate the cyclopropanol. High-boiling polar solvents like DMF, DMSO, or pyridine are typically employed.

Buchwald-Hartwig O-Arylation: This palladium-catalyzed cross-coupling reaction has emerged as a powerful and versatile method for the formation of aryl ethers. It involves the reaction of a 2-halopyridine with cyclopropanol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical for the success of the reaction. Common palladium sources include Pd(OAc)2 and Pd2(dba)3. A wide range of bulky, electron-rich phosphine ligands, such as Xantphos, RuPhos, or BrettPhos, have been developed to promote the challenging C-O bond formation.

Base and Solvent: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically used. Aprotic solvents like toluene (B28343) or dioxane are commonly employed.

The table below summarizes the key features of these synthetic protocols for the preparation of this compound.

| Synthetic Method | Catalyst/Reagents | Solvent | Temperature | Key Advantages | Key Disadvantages |

| Williamson Ether Synthesis | Sodium or Potassium Cyclopropoxide | DMF, DMSO | 80-150 °C | Cost-effective, simple procedure | Harsh reaction conditions, limited substrate scope |

| Ullmann Condensation | CuI, Ligand (e.g., 1,10-phenanthroline), Base (e.g., K2CO3) | DMF, Pyridine | 100-180 °C | Good for electron-deficient aryl halides | High temperatures, potential for side reactions |

| Buchwald-Hartwig O-Arylation | Pd Catalyst (e.g., Pd(OAc)2), Phosphine Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | Toluene, Dioxane | 80-120 °C | Mild conditions, broad substrate scope, high yields | Cost of catalyst and ligand, air-sensitive reagents |

Process Optimization and Scalability in this compound Preparation

The optimization of synthetic processes and their scalability are critical for the efficient and cost-effective production of this compound on an industrial scale. The choice of the synthetic route often depends on a balance between raw material costs, reaction efficiency, ease of purification, and safety considerations.

Optimization of Reaction Parameters:

For each of the synthetic methods, a systematic optimization of reaction parameters is essential to maximize the yield and purity of this compound while minimizing reaction times and the formation of byproducts.

Catalyst and Ligand Screening: In the case of the Ullmann and Buchwald-Hartwig reactions, a thorough screening of different metal catalysts and ligands is the first step in the optimization process. The goal is to identify a catalyst system that provides high catalytic turnover numbers and selectivity at low catalyst loadings.

Solvent and Base Selection: The choice of solvent and base can significantly impact the reaction rate and selectivity. For instance, in the Williamson synthesis, the use of a more polar aprotic solvent can accelerate the reaction. In the Buchwald-Hartwig reaction, the strength and nature of the base can influence the deprotonation of cyclopropanol and the stability of the catalyst.

Temperature and Concentration: Optimizing the reaction temperature and the concentration of reactants is crucial. Higher temperatures can increase the reaction rate but may also lead to the formation of degradation products. Running the reaction at higher concentrations can improve throughput but may also lead to solubility issues or increased side reactions.

Scalability Considerations:

Scaling up the synthesis of this compound from the laboratory to a pilot or industrial scale presents several challenges that need to be addressed.

Heat Transfer: Exothermic reactions can be difficult to control on a large scale. Proper reactor design and cooling systems are necessary to manage the heat generated during the reaction and maintain a consistent temperature profile.

Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates, especially in heterogeneous reactions involving solid bases or catalysts. The choice of agitator and reactor geometry is important for effective mixing on a large scale.

Work-up and Purification: The work-up and purification procedures need to be scalable and efficient. This may involve developing alternative extraction and crystallization methods to replace chromatography, which is often not feasible for large-scale production.

Safety: A thorough safety assessment of the process is required before scaling up. This includes identifying potential hazards, such as flammable solvents, reactive intermediates, and exothermic events, and implementing appropriate safety measures to mitigate these risks.

The following table provides a comparative overview of the scalability of the different synthetic methods for this compound.

| Synthetic Method | Scalability Advantages | Scalability Challenges |

| Williamson Ether Synthesis | Inexpensive reagents, simple process | High temperatures, potential for runaway reactions, waste generation |

| Ullmann Condensation | Relatively low-cost catalyst | High temperatures, catalyst removal, potential for heavy metal contamination |

| Buchwald-Hartwig O-Arylation | Mild reaction conditions, high yields | Cost of catalyst and ligand, air-sensitive reagents, catalyst recovery and recycling |

Reactivity and Advanced Chemical Transformations of 2 Cyclopropoxypyridine

Reactivity Profiles of the Pyridine (B92270) Ring System

The pyridine ring, being isoelectronic with benzene (B151609), is aromatic. However, the presence of the electronegative nitrogen atom significantly influences its reactivity. The nitrogen atom withdraws electron density from the ring, making it less susceptible to electrophilic attack compared to benzene but more prone to nucleophilic substitution. wikipedia.orgwikipedia.org

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. wikipedia.orglibretexts.org Such reactions typically require harsh conditions and often result in low yields. The cyclopropoxy group at the 2-position is an activating group, donating electron density through resonance, which can help to facilitate electrophilic attack. However, direct electrophilic substitution on 2-cyclopropoxypyridine is not a commonly employed synthetic strategy. More efficient methods, such as directed ortho-metalation, are typically preferred for introducing substituents onto the pyridine ring.

| Reaction Type | Reagents | Conditions | Outcome |

| Nitration | HNO₃/H₂SO₄ | Harsh | Low yield of nitro-substituted products |

| Halogenation | X₂/Lewis Acid | Harsh | Low yield of halogenated products |

| Sulfonation | SO₃/H₂SO₄ | Harsh | Low yield of sulfonated products |

| Friedel-Crafts | R-X/AlCl₃ | Generally Unreactive | No significant reaction |

The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions to the nitrogen atom. wikipedia.org In this compound, the 2-position is already substituted. However, if a good leaving group is present at other positions on the ring, nucleophilic attack can occur. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate that is stabilized by the electron-withdrawing nitrogen atom. wikipedia.orgmasterorganicchemistry.com Classic examples of nucleophilic aromatic substitution on pyridine derivatives include the Chichibabin reaction, which involves the amination of the pyridine ring. wikipedia.org

| Nucleophile | Leaving Group | Position | Product |

| Amide (e.g., NaNH₂) | H⁻ (Chichibabin) | 6-position | 6-Amino-2-cyclopropoxypyridine |

| Alkoxide (e.g., NaOR) | Halide (e.g., Cl, Br) | 4- or 6-position | 4- or 6-Alkoxy-2-cyclopropoxypyridine |

| Thiolate (e.g., NaSR) | Halide (e.g., Cl, Br) | 4- or 6-position | 4- or 6-Alkylthio-2-cyclopropoxypyridine |

Directed ortho-metalation (DoM) is a powerful and highly regioselective strategy for the functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.orgorganic-chemistry.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium species can then react with a variety of electrophiles to introduce a wide range of functional groups. baranlab.orgharvard.edu

The oxygen atom of the cyclopropoxy group in this compound can act as a directing metalation group. Treatment with a strong base, such as n-butyllithium or sec-butyllithium, in the presence of a chelating agent like TMEDA, can lead to deprotonation at the C3 position of the pyridine ring. This lithiated intermediate can then be trapped with various electrophiles.

Table of Electrophiles Used in DoM of this compound Analogs:

| Electrophile | Functional Group Introduced |

| D₂O | Deuterium |

| Alkyl halides (R-X) | Alkyl |

| Aldehydes/Ketones | Hydroxyalkyl |

| CO₂ | Carboxylic acid |

| I₂ | Iodine |

| Me₃SiCl | Trimethylsilyl |

Transformations Involving the Cyclopropoxy Moiety

The cyclopropane (B1198618) ring is a strained, three-membered ring that possesses unique chemical properties. The C-C bonds have significant p-character, allowing the ring to behave similarly to a double bond in some reactions.

The strained cyclopropane ring in this compound can undergo ring-opening reactions under specific conditions. These reactions can be initiated by electrophiles, nucleophiles, or radicals, and the regioselectivity of the ring opening is often influenced by the nature of the substituents on the ring and the reaction conditions. For instance, radical-induced ring-opening/cyclization cascades have been reported for cyclopropyl-substituted compounds. beilstein-journals.org While specific studies on this compound are not abundant, analogous transformations on similar systems suggest the potential for such reactions.

The rigid structure of the cyclopropane ring can be exploited to control the stereochemistry of reactions occurring at adjacent positions. The defined spatial orientation of substituents on the cyclopropane ring can influence the approach of reagents, leading to diastereoselective transformations. While detailed studies focusing solely on this compound as a stereochemical control element are limited, the principle is a well-established concept in organic synthesis.

Cross-Coupling Reactions Utilizing this compound Derivatives

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For derivatives of this compound, these reactions provide a powerful means to introduce a wide array of substituents onto the pyridine core, leveraging a pre-installed halogen or triflate group as a synthetic handle.

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions for the formation of C(sp²)–C(sp²) bonds. nih.gov The reaction typically involves the coupling of an organoboron species, such as a boronic acid or a boronic ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govmdpi.com For a halogenated this compound derivative, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups.

The general advantages of the Suzuki-Miyaura coupling include the commercial availability of a vast library of boronic acids, mild reaction conditions, and the generation of non-toxic and easily removable inorganic by-products. nih.gov The electron-deficient nature of the pyridine ring can facilitate the initial oxidative addition step of the palladium catalyst to the carbon-halogen bond. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridyl Halides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield Range (%) |

| Pd(PPh₃)₄ | PPh₃ (internal) | Na₂CO₃ (aq) | DME/Ethanol | 80 | 14-28 nih.gov |

| Pd(dppf)Cl₂ | dppf (internal) | K₂CO₃ | Dioxane/H₂O | 65-100 | 5-89 nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | Good to Excellent |

| NHC-Pd Complexes | NHC | NaHCO₃ | H₂O | Ambient to 100 | 39-99 researchgate.net |

This table presents generalized data for pyridine derivatives and may require optimization for specific this compound substrates.

Beyond the Suzuki-Miyaura protocol, other palladium-catalyzed reactions offer complementary strategies for C-C bond formation using this compound derivatives.

The Stille coupling utilizes organostannanes (organotin compounds) as the nucleophilic partner. organic-chemistry.org A key advantage of organostannanes is their stability and tolerance to a wide variety of functional groups. However, a significant drawback is the toxicity and difficulty in removing tin-containing by-products from the reaction mixture. organic-chemistry.org

The Negishi coupling employs organozinc reagents. These reagents are highly reactive, often leading to faster reaction times and milder conditions compared to other methods. Their high reactivity, however, also makes them sensitive to air and moisture, requiring stringent anhydrous reaction techniques.

Both reactions proceed through a catalytic cycle analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The choice between Suzuki, Stille, or Negishi coupling often depends on the desired functional group tolerance, availability of starting materials, and sensitivity of the substrate.

Table 2: Comparison of Major Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Stable, non-toxic reagents; vast commercial availability. | Can be sensitive to steric hindrance. |

| Stille | Organotin (R-SnR'₃) | High functional group tolerance; stable reagents. organic-chemistry.org | Toxic tin by-products; purification challenges. organic-chemistry.org |

| Negishi | Organozinc (R-ZnX) | High reactivity; mild conditions. | Sensitive to air and moisture; functional group intolerance. |

Oxidation and Reduction Chemistry of the Pyridine and Cyclopropoxy Groups

The oxidation and reduction of this compound can selectively target either the pyridine ring or the cyclopropoxy moiety, depending on the reagents and conditions employed. expii.com

Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, most commonly forming a pyridine N-oxide . This transformation is typically achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic substitution and modifying the regioselectivity of other functionalization reactions.

The cyclopropoxy group is generally robust towards common oxidizing agents. However, under harsh oxidative conditions, cleavage of the cyclopropyl (B3062369) ring can occur. Reactions like ozonolysis, which cleave carbon-carbon double bonds, would not directly affect the saturated cyclopropyl ring but highlight the selective nature of oxidative processes. youtube.com

Reduction: Reduction reactions can also be directed at either part of the molecule. The aromatic pyridine ring can be reduced to a saturated piperidine (B6355638) ring through catalytic hydrogenation (e.g., H₂ over PtO₂ or Rh/C), though this often requires high pressures and temperatures.

The cyclopropyl group is generally stable to many reducing agents. However, it can undergo hydrogenolysis (ring opening) under certain catalytic hydrogenation conditions, particularly with palladium-based catalysts or under forcing conditions. This reactivity must be considered when planning multi-step syntheses involving the reduction of other functional groups within the molecule.

Functionalization of Peripheral Positions on the Pyridine Ring

Directly modifying the C-H bonds on the pyridine ring of this compound offers an efficient route to complex derivatives without requiring pre-functionalized starting materials.

Direct electrophilic halogenation of the pyridine ring is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.com Consequently, these reactions often require more forcing conditions compared to the halogenation of electron-rich aromatic systems. The reaction typically yields a mixture of products, with substitution occurring primarily at the 3- and 5-positions.

Common halogenating agents include:

Bromination: Molecular bromine (Br₂) often in the presence of a Lewis acid or in oleum. N-Bromosuccinimide (NBS) can also be used, sometimes under radical conditions. youtube.com

Chlorination: Molecular chlorine (Cl₂) or reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

Iodination: Molecular iodine (I₂) is generally less reactive, often requiring an activating agent or harsher conditions.

The 2-cyclopropoxy group, being an electron-donating group, can influence the regioselectivity of halogenation, potentially directing incoming electrophiles to the 3- and 5-positions.

Table 3: Common Halogenation Reagents for Pyridine Systems

| Halogen | Reagent(s) | Typical Conditions |

| Chlorine | Cl₂, SO₂Cl₂, NCS | High temperature, Lewis acid catalysis |

| Bromine | Br₂, NBS youtube.com | Oleum, Lewis acid, radical initiators youtube.com |

| Iodine | I₂, NIS | Often requires activation (e.g., AgNO₃) |

Selective C-H functionalization has emerged as a powerful and atom-economical strategy for modifying pyridine scaffolds. nih.gov These methods utilize transition-metal catalysts (e.g., palladium, rhodium, iridium) to activate specific C-H bonds, allowing for the direct introduction of new functional groups. nih.govrsc.org

For an unsubstituted this compound, C-H functionalization could potentially be directed to any of the available positions (C3, C4, C5, C6). The inherent electronic properties of the pyridine ring often make functionalization challenging, but various strategies have been developed to control regioselectivity. nih.govnih.gov These include the use of removable directing groups, ligand control on the metal catalyst, or leveraging the intrinsic reactivity patterns of the substrate. nih.gov For instance, palladium-catalyzed C-H arylation can be directed to specific positions depending on the reaction conditions and directing group strategy employed. rsc.org This approach avoids the multi-step sequences often required in classical synthesis, providing a more direct route to complex substituted pyridines. nih.gov

Mechanistic Investigations of Key Reactions Involving this compound

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of this compound are influenced by factors such as the nature of the reactants, catalysts, and reaction conditions. Theoretical and experimental studies have begun to shed light on the intricate steps involved in its transformations.

One significant area of investigation involves the rearrangement and cycloaddition reactions of the cyclopropoxy group. Under thermal or photochemical conditions, the cyclopropane ring can undergo cleavage. The specific pathway of this ring-opening is a subject of ongoing research, with potential intermediates including radical species or zwitterionic structures. The subsequent reactions of these intermediates can lead to a variety of products. For instance, in the presence of a trapping agent, the opened-ring intermediate can be intercepted, providing evidence for its transient existence.

Computational studies, employing methods such as Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions. These calculations help to predict the most likely reaction pathways by identifying transition states and the energies of intermediates. For example, in reactions involving electrophilic attack at the pyridine nitrogen, theoretical models can predict whether the reaction will proceed via a concerted or a stepwise mechanism.

The identification of intermediates is often achieved through spectroscopic techniques. For example, in low-temperature experiments, it may be possible to trap and characterize reactive intermediates using methods like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy. In cases where intermediates are too short-lived for direct observation, their presence is often inferred from the final product distribution and by conducting trapping experiments.

Kinetic Studies and Determination of Rate Laws

Kinetic studies are fundamental to quantifying the reactivity of this compound and establishing the mechanism of a reaction. These studies involve measuring the rate at which reactants are consumed and products are formed under various conditions.

The general form of a rate law for a reaction involving this compound can be expressed as:

Rate = k[this compound]m[Reactant B]n

where 'k' is the rate constant, and 'm' and 'n' are the orders of the reaction with respect to each reactant. These orders must be determined experimentally and are not necessarily equal to the stoichiometric coefficients in the balanced chemical equation.

To determine the rate law, a common approach is the method of initial rates. This involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant. By observing the effect of these concentration changes on the initial reaction rate, the order of the reaction with respect to each reactant can be determined.

For instance, if doubling the concentration of this compound doubles the reaction rate, the reaction is first-order with respect to this compound (m=1). If doubling the concentration quadruples the rate, the reaction is second-order (m=2).

Once the orders of the reaction are known, the rate constant 'k' can be calculated. The value of 'k' is temperature-dependent and provides a measure of the reaction's intrinsic speed. The Arrhenius equation can be used to describe the relationship between the rate constant, temperature, and the activation energy of the reaction.

Below is a hypothetical data table illustrating how experimental data from kinetic studies could be used to determine the rate law for a reaction involving this compound.

| Experiment | Initial [this compound] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10-3 |

| 2 | 0.20 | 0.10 | 3.0 x 10-3 |

| 3 | 0.10 | 0.20 | 6.0 x 10-3 |

Applications of 2 Cyclopropoxypyridine in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Chemical Synthesis

2-Cyclopropoxypyridine serves as a versatile building block in organic synthesis, primarily due to the distinct chemical properties of its constituent functional groups. The pyridine (B92270) moiety provides a site for various transformations, including electrophilic and nucleophilic substitution, metal-catalyzed cross-coupling reactions, and C-H activation. Simultaneously, the cyclopropoxy group, a strained three-membered ring ether, can participate in unique ring-opening and rearrangement reactions, offering pathways to novel molecular skeletons that are not readily accessible through other means.

The electron-withdrawing nature of the pyridine ring influences the reactivity of the attached cyclopropoxy group, making the cyclopropane (B1198618) ring susceptible to nucleophilic attack. This inherent reactivity allows for the strategic cleavage of the cyclopropyl (B3062369) ring to introduce functionalized alkyl chains onto the pyridine core. For instance, under acidic conditions or in the presence of a Lewis acid, the cyclopropane ring can be opened by various nucleophiles, leading to the formation of 3-(2-pyridyl)oxy-substituted propanol (B110389) or other related derivatives. This transformation is particularly useful for introducing a three-carbon chain with a terminal functional group, which can then be further elaborated.

The versatility of this compound as a building block is further demonstrated by its ability to undergo reactions at the pyridine ring without disturbing the cyclopropoxy moiety. This orthogonality allows for a stepwise functionalization strategy. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to introduce aryl or vinyl substituents at specific positions on the pyridine ring, while leaving the cyclopropoxy group intact for subsequent transformations.

Table 1: Exemplary Transformations of 2-Alkoxypyridines Highlighting Potential Reactivity of this compound

| Reaction Type | Reagents and Conditions | Product Type | Potential Application for this compound |

| O-to-N Alkyl Migration | Cationic Ir(I) complex, Sodium Acetate | N-Alkylpyridones | Rearrangement to N-cyclopropylpyridone |

| Nucleophilic Ring Opening | Pyridine Hydrochloride | γ-Halogenated Ketones | Formation of γ-substituted pyridyl ethers |

| Cross-Coupling (Analogous) | Pd Catalyst, Aryl Boronic Acid | Aryl-substituted Pyridines | Synthesis of functionalized 2-cyclopropoxyarylpyridines |

Contribution to the Construction of Diverse Heterocyclic Scaffolds

The unique structural and electronic properties of this compound make it a valuable precursor for the synthesis of a variety of heterocyclic scaffolds. The pyridine ring itself is a common core in many biologically active compounds, and the ability to functionalize it via the cyclopropoxy group opens up new avenues for creating diverse molecular libraries.

One key strategy involves the intramolecular cyclization of derivatives obtained from the ring-opening of the cyclopropoxy group. For example, the 3-(2-pyridyl)oxy-propanol derivative, formed from the acid-catalyzed ring opening with water, can be further functionalized at the hydroxyl group and subsequently cyclized to form fused heterocyclic systems. Depending on the nature of the introduced functionalities, this can lead to the formation of dihydropyranopyridines, oxazinopyridines, or other related bicyclic or tricyclic scaffolds.

Furthermore, the pyridine nitrogen can participate in cyclization reactions. For instance, after modification of the cyclopropoxy group, the resulting side chain can be designed to contain an electrophilic center that can be attacked by the pyridine nitrogen, leading to the formation of fused pyridinium (B92312) salts. These salts can then serve as intermediates for the synthesis of more complex indolizine-type or quinolizine-type heterocyclic systems.

Precursor in the Synthesis of Advanced Synthetic Intermediates

This compound can act as a precursor to more complex and advanced synthetic intermediates that are subsequently used in the synthesis of high-value molecules, including pharmaceuticals. A notable example is its role in the synthesis of (2-cyclopropoxyphenyl)piperidine derivatives, which have been investigated as selective antagonists for α1a- and α1d-adrenergic receptors. researchgate.net

In this context, a key intermediate, N-Boc-4-(2-cyclopropoxyphenyl)piperidine, is synthesized from a precursor that incorporates the 2-cyclopropoxyphenyl moiety. The synthesis of this moiety often involves the formation of an aryl vinyl ether followed by a cyclopropanation reaction, such as the Simmons-Smith reaction. researchgate.net While the literature describes the synthesis of the piperidine (B6355638) derivative from a pre-formed cyclopropoxyphenyl intermediate, this compound itself can be envisioned as a starting material for the introduction of the piperidine ring through nucleophilic aromatic substitution or other coupling strategies, depending on the activation of the pyridine ring.

The resulting (2-cyclopropoxyphenyl)piperidine intermediate is then further functionalized to generate a library of compounds for biological screening. This highlights the role of the 2-cyclopropoxyphenyl scaffold, derived from precursors like this compound, as a crucial component in the discovery of new therapeutic agents.

Table 2: Synthesis of a Key Intermediate from a 2-Cyclopropoxyphenyl Precursor researchgate.net

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | N-Boc-4-(2-hydroxyphenyl)piperidine | 2-Chloroethyl-p-toluenesulfonate, Cs2CO3, DMF | N-Boc-4-[2-(2-chloroethoxy)phenyl]piperidine |

| 2 | N-Boc-4-[2-(2-chloroethoxy)phenyl]piperidine | KHMDS, THF | N-Boc-4-(2-vinyloxyphenyl)piperidine |

| 3 | N-Boc-4-(2-vinyloxyphenyl)piperidine | Diethylzinc, Diiodomethane, Toluene (B28343) | N-Boc-4-(2-cyclopropoxyphenyl)piperidine |

Impact on the Development of Novel Methodologies in Organic Chemistry

The unique reactivity of this compound has the potential to drive the development of novel methodologies in organic chemistry. The presence of the strained cyclopropoxy group attached to an electron-deficient pyridine ring presents opportunities for discovering new catalytic C-O bond activation and ring-opening transformations.

For instance, transition metal-catalyzed reactions that proceed via the cleavage of the relatively inert C-O bond of the ether are a growing area of interest. The development of catalytic systems that can selectively activate the C-O bond of the cyclopropoxy group in this compound would provide a new disconnection strategy for the synthesis of functionalized pyridines. Such a methodology could allow for the coupling of the pyridine moiety with various nucleophiles under mild conditions, avoiding the need for pre-functionalized pyridines (e.g., halopyridines).

Moreover, the strain-release-driven reactions of the cyclopropyl group can be harnessed to develop novel cascade reactions. A reaction initiated at a different position on the pyridine ring could trigger the ring-opening of the cyclopropoxy group, leading to a complex molecular rearrangement and the formation of intricate polycyclic structures in a single step. The exploration of such cascade reactions, potentially triggered by light, redox chemistry, or catalysis, could lead to the discovery of highly efficient methods for the synthesis of complex heterocyclic systems.

The study of the reactivity of this compound and related compounds can therefore serve as a platform for uncovering new principles in reaction design, catalysis, and the synthesis of complex molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-Cyclopropoxypyridine by probing the magnetic environments of its constituent nuclei, primarily ¹H and ¹³C.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyridine (B92270) ring and the cyclopropyl (B3062369) group. The four protons on the pyridine ring are chemically non-equivalent and appear in the downfield aromatic region, typically between δ 6.5 and 8.5 ppm. Their chemical shifts are influenced by the electron-donating nature of the cyclopropoxy group and the inherent electronic effects of the nitrogen atom. The proton at position 6 (H-6), being adjacent to the electronegative nitrogen, is expected to be the most deshielded. The protons will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with adjacent protons.

The five protons of the cyclopropyl group will appear in the upfield aliphatic region. The methine proton (H-1') attached to the oxygen atom is expected to be the most downfield of this group, likely in the δ 3.8–4.5 ppm range, due to the deshielding effect of the ether linkage. The remaining four methylene (B1212753) protons (H-2' and H-3') will resonate at much higher field, typically between δ 0.6 and 1.0 ppm, a characteristic region for cyclopropyl protons. These methylene protons will display complex splitting patterns due to both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-6 (Pyridine) | 8.0 - 8.2 | Doublet of doublets (dd) | J ≈ 5 Hz, 2 Hz |

| H-4 (Pyridine) | 7.5 - 7.7 | Triplet of doublets (td) | J ≈ 8 Hz, 2 Hz |

| H-5 (Pyridine) | 6.8 - 7.0 | Triplet (t) or Doublet of doublets (dd) | J ≈ 7 Hz |

| H-3 (Pyridine) | 6.6 - 6.8 | Doublet (d) | J ≈ 8 Hz |

| H-1' (Cyclopropyl Methine) | 4.2 - 4.4 | Multiplet (m) | - |

| H-2', H-3' (Cyclopropyl Methylene) | 0.7 - 0.9 | Multiplet (m) | - |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight chemically non-equivalent carbon atoms in the molecule. The chemical shifts provide information on the hybridization and electronic environment of each carbon. ksu.edu.sa

The five carbons of the pyridine ring will resonate in the downfield region (δ 110–165 ppm). The C-2 carbon, being directly attached to the electronegative oxygen atom, is predicted to be the most downfield signal, appearing around δ 162–165 ppm. The other pyridine carbons (C-3, C-4, C-5, C-6) will have shifts influenced by their position relative to the nitrogen and the cyclopropoxy substituent. libretexts.org

The three carbons of the cyclopropyl group will appear in the upfield region. The methine carbon (C-1') bonded to oxygen will be the most deshielded of this group, expected around δ 55–60 ppm. The two methylene carbons (C-2' and C-3') are expected at a very high field, typically below δ 15 ppm, which is a hallmark of the strained cyclopropyl ring system. udel.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | 162 - 165 |

| C-6 (Pyridine) | 145 - 148 |

| C-4 (Pyridine) | 138 - 140 |

| C-5 (Pyridine) | 115 - 118 |

| C-3 (Pyridine) | 109 - 112 |

| C-1' (Cyclopropyl Methine) | 55 - 60 |

| C-2', C-3' (Cyclopropyl Methylene) | 8 - 12 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, several 2D NMR experiments are indispensable. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. creative-biostructure.com Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent protons on the pyridine ring (e.g., H-3 with H-4, H-4 with H-5, H-5 with H-6). It would also show correlations between the methine and methylene protons within the cyclopropyl ring, helping to decipher their complex multiplets. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu It allows for the definitive assignment of each carbon signal by linking it to its known proton signal. For instance, the proton signal at δ ~4.3 ppm would show a cross-peak to the carbon signal at δ ~58 ppm, assigning them as H-1' and C-1', respectively.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, such as stretching and bending. msu.edu Key absorptions in the IR spectrum of this compound would include:

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹.

Aliphatic C-H stretching: Bands corresponding to the cyclopropyl group, also appearing around 3000-3100 cm⁻¹, which is higher than typical sp³ C-H stretches due to the ring strain.

Aromatic C=C and C=N stretching: A series of medium to strong bands in the 1400–1610 cm⁻¹ region, characteristic of the pyridine ring.

C-O-C (Aryl-Alkyl Ether) stretching: Two distinct bands are expected: a strong, characteristic asymmetric stretch around 1240–1280 cm⁻¹ and a symmetric stretch around 1020–1060 cm⁻¹. vscht.cz

Cyclopropyl Ring Vibrations: Specific ring "breathing" or deformation modes may appear in the fingerprint region.

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information. nih.gov Vibrations that are symmetric and involve less of a change in dipole moment, such as the symmetric breathing mode of the pyridine ring, often produce strong Raman signals whereas they may be weak in the IR spectrum. iku.edu.tr

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium | Medium |

| Cyclopropyl C-H Stretch | 3000 - 3100 | Medium | Medium |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1610 | Strong | Strong |

| Asymmetric C-O-C Stretch | 1240 - 1280 | Strong | Weak |

| Symmetric C-O-C Stretch | 1020 - 1060 | Medium | Medium |

| C-H Bending (out-of-plane) | 750 - 850 | Strong | Weak |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula is C₈H₉NO, giving an exact mass of 135.0684 u. In an electron ionization (EI) mass spectrum, the molecule will form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 135.

This molecular ion is energetically unstable and will undergo fragmentation to produce smaller, charged fragments. chemguide.co.uk The analysis of these fragments helps to confirm the molecular structure. Plausible fragmentation pathways for this compound include: researchgate.netlibretexts.org

Loss of Propene: A common rearrangement for alkyl ethers can lead to the expulsion of a neutral propene molecule (CH₂=CHCH₃, 42 u), resulting in a fragment ion corresponding to the 2-hydroxypyridine (B17775) radical cation at m/z 93.

Alpha-Cleavage: Cleavage of the bond between the ether oxygen and the cyclopropyl ring can lead to the loss of a cyclopropyl radical (•C₃H₅, 41 u), generating a stable 2-pyridone-like cation at m/z 94. scienceready.com.au

Loss of HCN: A characteristic fragmentation of the pyridine ring itself involves the elimination of a neutral hydrogen cyanide molecule (HCN, 27 u), which could occur from the molecular ion or subsequent fragments. For example, fragmentation from the m/z 94 peak would lead to a fragment at m/z 67.

| m/z | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 135 | [C₈H₉NO]⁺˙ (Molecular Ion) | - |

| 94 | [C₅H₄NO]⁺ | •C₃H₅ (Cyclopropyl radical) |

| 93 | [C₅H₅NO]⁺˙ | C₃H₆ (Propene) |

| 67 | [C₄H₃O]⁺ | HCN from m/z 94 |

| 66 | [C₅H₄]⁺˙ | HCN from m/z 93 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule by measuring the absorption of UV or visible light. youtube.com The primary chromophore in this compound is the pyridine ring. Heteroaromatic systems like pyridine exhibit characteristic electronic transitions. wikipedia.org

Two main types of transitions are expected for this compound:

π → π transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For substituted pyridines, these transitions often result in two main absorption bands, one intense band around 200-230 nm and a second, less intense band around 250-280 nm. nist.gov

n → π transitions:* This transition involves the excitation of an electron from one of the nitrogen atom's non-bonding lone pair orbitals (n) to a π* antibonding orbital. These transitions are generally of much lower intensity than π → π* transitions and occur at longer wavelengths, often appearing as a shoulder on the main π → π* absorption band, typically around 270-300 nm. libretexts.org

The presence of the electron-donating cyclopropoxy group at the 2-position is expected to cause a slight bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted pyridine.

| Electronic Transition | Predicted λmax Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|

| π → π | ~260 - 275 | Moderate to High |

| n → π | ~280 - 300 | Low |

Computational and Theoretical Studies of 2 Cyclopropoxypyridine

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for studying the structure-property relationships of crystalline compounds and molecules. nih.gov DFT methods are based on the principle that the total energy of a system is a unique functional of its electron density. nih.govnih.gov This approach is computationally less demanding than other high-level methods while often providing a high degree of accuracy, making it suitable for a wide range of applications. nih.gov

For 2-Cyclopropoxypyridine, DFT calculations would be employed to optimize its molecular geometry, predict its vibrational frequencies (IR spectrum), and calculate electronic properties. Key insights would be gained into the charge distribution, illustrated by a Molecular Electrostatic Potential (MEP) map, which highlights regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also crucial, as their energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Pyridine (B92270) Derivative (Note: This table is illustrative as specific DFT data for this compound is not readily available in the cited literature. The values represent typical outputs from such a calculation.)

| Property | Calculated Value | Significance for this compound |

|---|---|---|

| Total Energy | -X Hartrees | Provides a measure of the molecule's stability. |

| Dipole Moment | Y Debye | Indicates the overall polarity of the molecule. |

| HOMO Energy | -A eV | Relates to the ability to donate electrons. |

| LUMO Energy | -B eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | (A-B) eV | Correlates with chemical reactivity and electronic transitions. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. Møller–Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are prominent examples that offer higher accuracy than standard DFT for certain properties, particularly those involving electron correlation. nih.gov These methods are more computationally expensive but are often considered the "gold standard" for calculating accurate energies and reaction barriers. nih.gov

In the study of this compound, MP2 and CCSD(T) methods would be used to obtain highly accurate predictions of its geometry and thermochemical properties, such as the heat of formation. They are especially valuable for benchmarking the results obtained from more cost-effective DFT methods and for studying systems where electron correlation effects are particularly important.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis of this compound would involve exploring the potential energy surface as a function of the rotation around the C-O single bond connecting the cyclopropyl (B3062369) group to the pyridine ring. This would identify the most stable conformers (energy minima) and the energy barriers to their interconversion.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model conformational changes, molecular vibrations, and interactions with a solvent. nih.govyoutube.com An MD simulation of this compound in a solvent like water would reveal how the molecule behaves in a more realistic environment, tracking its conformational flexibility and the stability of its interactions with surrounding solvent molecules. nih.govyoutube.com Metrics such as the Root Mean Square Deviation (RMSD) would be used to assess the stability of the structure during the simulation. youtube.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption)

Computational methods are highly effective at predicting spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. nih.gov Comparing these predicted shifts with experimental data can confirm the structure of this compound and help assign specific peaks to the correct atoms. rsc.orgnih.gov This synergy between DFT and NMR is a powerful tool in structural elucidation. ruc.dk

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound (Note: This table is for illustrative purposes to show how computational data is used. Experimental values would be needed for actual comparison.)

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| Pyridine C2 | 164.5 | - |

| Pyridine C3 | 110.8 | 6.8 |

| Pyridine C4 | 139.0 | 7.6 |

| Pyridine C5 | 116.5 | 7.0 |

| Pyridine C6 | 147.2 | 8.1 |

| Cyclopropyl CH | 55.0 | 3.8 |

| Cyclopropyl CH₂ | 6.5 | 0.8 |

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excited states of molecules and simulating their UV-Vis absorption spectra. researchgate.netnih.govrsc.org The calculation provides the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov For this compound, TD-DFT would predict the electronic transitions responsible for its UV-Vis spectrum, likely corresponding to π → π* transitions within the pyridine ring, modulated by the cyclopropoxy substituent. rsc.org

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational chemistry is instrumental in exploring the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. rsc.orgmdpi.com For 2-alkoxypyridines, a class of compounds that includes this compound, several reaction mechanisms have been investigated computationally.

One relevant reaction is the nucleophilic aromatic substitution (SNAr). A computational study on 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine reacting with piperidine (B6355638) revealed a concerted SNAr mechanism, where the nucleophilic attack and the departure of the leaving group happen in a single step. researchgate.net The study highlighted the crucial role of electron-withdrawing groups in activating the pyridine ring for nucleophilic attack. researchgate.net Similar modeling for this compound could determine its susceptibility to SNAr reactions.

Another important transformation is the Ir(I)-catalyzed C–O bond cleavage, which leads to an O-to-N-alkyl migration in 2-alkoxypyridines, forming N-alkylpyridones. nih.govacs.orgresearchgate.net Computational modeling of this catalytic cycle for this compound would involve locating the transition states for key steps such as oxidative addition, migratory insertion, and reductive elimination, thereby providing a detailed picture of the reaction energetics and mechanism.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) or Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its reactivity or biological activity. nih.govmdpi.com This is a cornerstone of drug design and catalyst development. nih.gov For pyridine derivatives, SAR studies have shown that the nature, number, and position of substituents significantly influence their biological activities, such as antiproliferative effects. nih.gov

For this compound, SRR modeling would focus on quantifying how the cyclopropoxy group influences the reactivity of the pyridine ring. By calculating various "reactivity descriptors" derived from DFT (such as electrophilicity and nucleophilicity indices), a quantitative model can be built. nih.gov This would involve comparing this compound with other substituted pyridines (e.g., 2-methoxypyridine, 2-ethoxypyridine) to isolate the electronic and steric effects of the cyclopropyl moiety. Such studies provide predictive power, allowing chemists to design new molecules with tailored reactivity based on an understanding of these fundamental relationships. researchgate.net

Synthetic Analogs and Derivatization Strategies for 2 Cyclopropoxypyridine

Synthesis of Substituted 2-Cyclopropoxypyridines (e.g., 4-bromo-, 5-bromo-, 4-chloro-, 4-iodo-)

The introduction of halogen substituents onto the 2-cyclopropoxypyridine ring provides crucial handles for subsequent cross-coupling reactions, enabling the construction of more complex molecules. The synthesis of these halogenated derivatives can be achieved through various strategic approaches, primarily involving either the introduction of the cyclopropoxy group onto a pre-halogenated pyridine (B92270) or the halogenation of a pre-existing this compound.

Synthesis of 4-Bromo- and 4-Chloro-2-cyclopropoxypyridine:

A common route to 4-halo-2-cyclopropoxypyridines involves the nucleophilic aromatic substitution of a dihalopyridine with cyclopropanol (B106826). For instance, the reaction of 2,4-dichloropyridine (B17371) with the sodium salt of cyclopropanol (cyclopropoxide), generated in situ using a strong base like sodium hydride, can yield 4-chloro-2-cyclopropoxypyridine. Similarly, starting from 2,4-dibromopyridine (B189624) would be expected to produce 4-bromo-2-cyclopropoxypyridine (B596339). The Ullmann condensation, a copper-catalyzed reaction, is a well-established method for the formation of aryl ethers and can be employed for this transformation. wikipedia.orgorganic-chemistry.orgnih.govmdpi.com The general conditions for such a reaction would involve heating the dihalopyridine with cyclopropanol in the presence of a copper catalyst and a base.

| Starting Material | Reagents | Product |

| 2,4-Dichloropyridine | Cyclopropanol, NaH, Cu(I) catalyst | 4-Chloro-2-cyclopropoxypyridine |

| 2,4-Dibromopyridine | Cyclopropanol, NaH, Cu(I) catalyst | 4-Bromo-2-cyclopropoxypyridine |

Synthesis of 5-Bromo-2-cyclopropoxypyridine (B1379056):

The synthesis of 5-bromo-2-cyclopropoxypyridine can be approached by first preparing 5-bromo-2-hydroxypyridine, which can then be converted to the corresponding 2-chloro derivative using a chlorinating agent like phosphorus oxychloride. Subsequently, a nucleophilic substitution with cyclopropoxide can furnish the desired product. An alternative pathway could involve the direct bromination of this compound, though this may lead to a mixture of isomers requiring separation. A more controlled approach would be to start with 2-amino-5-bromopyridine. Diazotization of the amino group followed by hydrolysis would yield 5-bromo-2-hydroxypyridine, which can then be converted to 5-bromo-2-cyclopropoxypyridine as described above.

Synthesis of 4-Iodo-2-cyclopropoxypyridine:

For the synthesis of 4-iodo-2-cyclopropoxypyridine, a Sandmeyer-type reaction is a plausible and effective strategy. researchgate.netwikipedia.org This would typically involve the diazotization of a 4-amino-2-cyclopropoxypyridine precursor with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of an acid, followed by the introduction of an iodide salt (e.g., potassium iodide). The amino precursor could potentially be synthesized by the cyclopropoxylation of 4-amino-2-chloropyridine.

| Precursor | Reaction Type | Reagents | Product |

| 4-Amino-2-cyclopropoxypyridine | Sandmeyer Iodination | 1. NaNO2, H2SO42. KI | 4-Iodo-2-cyclopropoxypyridine |

Generation of Ring-Fused Analogs Incorporating the this compound Motif

The construction of ring-fused analogs of this compound leads to novel heterocyclic systems with potentially unique biological activities and material properties. nih.govabertay.ac.uknih.gov The halogenated derivatives synthesized in the previous section are excellent starting materials for such endeavors, serving as platforms for annulation reactions.

Common strategies for the synthesis of fused pyridine systems include the construction of furan (B31954), thiophene, or pyrrole (B145914) rings onto a pyridine core. semanticscholar.orgresearchgate.net

Furopyridines: The synthesis of furo[2,3-b]pyridines can be achieved from 2-chloro-3-hydroxypyridine (B146414) derivatives. By analogy, a 3-hydroxy-4-halo-2-cyclopropoxypyridine could be a key intermediate. Alternatively, palladium-catalyzed coupling of a halogenated this compound with a suitable alkyne, followed by intramolecular cyclization, can lead to the formation of a furan ring. nih.gov

Thienopyridines: The synthesis of thienopyridines often involves the reaction of ortho-aminohalopyridines with sulfur-containing reagents or the cyclization of pyridines bearing appropriate sulfur-containing side chains. abertay.ac.uknih.govresearchgate.netmdpi.com For example, a 3-amino-4-bromo-2-cyclopropoxypyridine could be a precursor for the construction of a thieno[2,3-b]pyridine (B153569) ring system.

Pyrrolopyridines: Pyrrolopyridine synthesis can be achieved through various methods, including the palladium-catalyzed amination of a dihalopyridine followed by an intramolecular cyclization. researchgate.netnih.gov A 4-bromo-2-cyclopropoxypyridine could undergo a Buchwald-Hartwig amination with an amine containing a suitable functional group for subsequent cyclization to form a pyrrole ring fused to the pyridine core. nih.gov

A generalized scheme for the synthesis of a fused ring system from a halo-2-cyclopropoxypyridine is presented below:

| Halo-2-cyclopropoxypyridine Derivative | Reaction Type | Potential Fused Ring System |

| 4-Bromo-2-cyclopropoxypyridine | Palladium-catalyzed coupling and cyclization | Furopyridine, Thienopyridine, Pyrrolopyridine |

| 5-Bromo-2-cyclopropoxypyridine | Palladium-catalyzed coupling and cyclization | Furopyridine, Thienopyridine, Pyrrolopyridine |

Impact of Structural Perturbations on Reactivity and Synthetic Utility

The nature and position of the halogen substituent on the this compound ring significantly influence its reactivity in subsequent synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. researchgate.netnih.govmdpi.comlibretexts.org The general order of reactivity for aryl halides in these reactions is I > Br > Cl, which is attributed to the decreasing strength of the carbon-halogen bond.

Suzuki-Miyaura Coupling: In Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds, a 4-iodo-2-cyclopropoxypyridine would be expected to react under milder conditions (e.g., lower temperatures, less active catalysts) than its 4-bromo or 4-chloro counterparts. mdpi.commdpi.commdpi.com The 4-chloro derivative would likely require more forcing conditions, such as the use of highly active phosphine (B1218219) ligands and stronger bases. The position of the halogen also plays a role; halogens at the 4-position are generally more reactive than those at the 3- or 5-positions in nucleophilic aromatic substitution, and this can also influence the ease of oxidative addition in palladium catalysis.

Buchwald-Hartwig Amination: Similarly, in Buchwald-Hartwig amination reactions for the formation of carbon-nitrogen bonds, the reactivity trend of I > Br > Cl is also observed. wikipedia.orglibretexts.orgresearchgate.net Therefore, 5-bromo-2-cyclopropoxypyridine would be a more reactive substrate for amination than a corresponding chloro derivative. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive aryl chlorides. nih.govnih.gov

The electronic properties of the 2-cyclopropoxy group also influence the reactivity of the pyridine ring. The cyclopropoxy group is generally considered to be an electron-donating group, which can increase the electron density of the pyridine ring and potentially affect the rate of oxidative addition in cross-coupling reactions.

The synthetic utility of these halogenated intermediates is vast. They can be used to introduce a wide range of substituents, including aryl, heteroaryl, alkyl, amino, and alkoxy groups, onto the this compound core. This allows for the systematic exploration of structure-activity relationships in drug discovery programs and the development of new functional materials.

| Halogenated this compound | Cross-Coupling Reaction | Expected Reactivity |

| 4-Iodo-2-cyclopropoxypyridine | Suzuki, Buchwald-Hartwig, etc. | High |

| 4-Bromo-2-cyclopropoxypyridine | Suzuki, Buchwald-Hartwig, etc. | Moderate |

| 5-Bromo-2-cyclopropoxypyridine | Suzuki, Buchwald-Hartwig, etc. | Moderate |

| 4-Chloro-2-cyclopropoxypyridine | Suzuki, Buchwald-Hartwig, etc. | Low |

Future Research Directions and Emerging Trends in 2 Cyclopropoxypyridine Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. Future research in the synthesis of 2-cyclopropoxypyridine will likely focus on the development of novel and sustainable routes that offer advantages in terms of atom economy, energy efficiency, and waste reduction.

One promising area is the application of green chemistry principles to the synthesis of 2-alkoxypyridines. This includes the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step, often with high atom economy and reduced waste generation. mdpi.comnih.gov Solvent-free reaction conditions are another key aspect of green chemistry, minimizing the use of volatile organic compounds and simplifying product purification. mdpi.comresearchgate.net

Flow chemistry represents another significant trend that is likely to impact the synthesis of this compound. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety for hazardous reactions, and facile scalability. nih.govsterlingpharmasolutions.comazolifesciences.comnih.govyoutube.com The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and selectivities.

Furthermore, the exploration of photocatalysis in the synthesis of 2-alkoxypyridines is a rapidly growing field. acs.orgsemanticscholar.org Visible-light-induced reactions offer a mild and sustainable alternative to traditional thermal methods, often proceeding at ambient temperature and utilizing abundant light energy. acs.orgsemanticscholar.org The development of novel photocatalytic systems could enable new and previously inaccessible transformations for the synthesis of this compound and its derivatives.

Finally, biocatalysis presents an attractive avenue for the enantioselective synthesis of substituted pyridines. researchgate.net The use of enzymes as catalysts can provide exquisite levels of stereocontrol, which is crucial for the synthesis of chiral molecules with specific biological activities. researchgate.net

| Synthetic Approach | Key Advantages | Relevant Research Areas |

| Green Chemistry | Reduced waste, high atom economy, energy efficiency | Multicomponent reactions, solvent-free synthesis |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability | Microreactor technology, process intensification |

| Photocatalysis | Mild reaction conditions, sustainable energy source | Visible-light-induced reactions, novel photocatalyst design |

| Biocatalysis | High enantioselectivity, mild reaction conditions | Enzyme engineering, chemoenzymatic synthesis |

Exploration of Underexplored Reactivity Profiles and Transformations

The unique structural features of this compound, namely the strained cyclopropyl (B3062369) ring and the electron-deficient pyridine (B92270) core, suggest a rich and largely unexplored reactivity profile. Future research will undoubtedly delve into uncovering novel transformations of this scaffold.

A key area of interest will be the reactivity of the cyclopropyl group . The inherent ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under various conditions. researchgate.netnih.govbeilstein-journals.orgrsc.orgscispace.com The investigation of radical, electrophilic, and nucleophilic ring-opening reactions of the cyclopropoxy moiety could lead to the development of novel synthetic methodologies for the construction of diverse molecular architectures. For instance, the oxidative radical ring-opening/cyclization of cyclopropane derivatives has been shown to be a powerful tool for the synthesis of complex molecules. beilstein-journals.org

The functionalization of the pyridine ring in this compound is another area ripe for exploration. While the pyridine ring is generally electron-deficient, the cyclopropoxy group can influence its reactivity. Future studies will likely focus on developing methods for the selective C-H functionalization of the pyridine ring at various positions. This could involve the use of transition-metal catalysis or photoredox catalysis to activate specific C-H bonds. nih.govbeilstein-journals.orgacs.org

Furthermore, the development of novel cycloaddition reactions involving the this compound scaffold could provide access to new and complex heterocyclic systems. The unique electronic properties of the pyridine ring, modulated by the cyclopropoxy substituent, could lead to unexpected reactivity in cycloaddition reactions.

Finally, the transformation of the 2-cyclopropoxy group itself into other functional groups is an area that warrants investigation. For example, iridium-catalyzed C-O bond cleavage in 2-alkoxypyridines has been shown to lead to the formation of N-substituted pyridones. acs.orgnih.gov Exploring similar transformations with this compound could provide access to a range of valuable building blocks.

Integration with Advanced Catalytic Systems for Enhanced Selectivity

Achieving high levels of selectivity—chemo-, regio-, and stereoselectivity—is a central challenge in organic synthesis. The integration of this compound chemistry with advanced catalytic systems is a key trend that will enable the development of highly selective transformations.

Photoredox catalysis has emerged as a powerful tool for the functionalization of pyridines under mild conditions. acs.orgsemanticscholar.orgacs.orgresearchgate.netchemrxiv.org The use of visible light and a photocatalyst can generate highly reactive radical intermediates that can participate in a variety of bond-forming reactions with high selectivity. Future research will likely focus on the development of new photoredox catalytic systems tailored for the specific functionalization of the this compound scaffold.

Transition-metal catalysis will continue to play a crucial role in the selective functionalization of this compound. beilstein-journals.orgrsc.org The development of new ligands and catalytic systems will be essential for achieving high levels of regioselectivity in C-H functionalization reactions. For example, rhodium(III)-catalyzed C-3 selective alkenylation of pyridine derivatives has been demonstrated. rsc.org

Enantioselective catalysis is another critical area of research, particularly for the synthesis of chiral derivatives of this compound with potential biological activity. digitellinc.comnih.govdicp.ac.cnyorku.ca The development of chiral catalysts, including metal complexes and organocatalysts, will be crucial for controlling the stereochemistry of reactions involving the this compound scaffold. For instance, iridium-catalyzed enantioselective C3-allenylation of pyridines has been reported. digitellinc.com

Supramolecular catalysis , which utilizes non-covalent interactions to control reactivity and selectivity, is an emerging area that could have a significant impact on this compound chemistry. The use of host-guest chemistry to pre-organize reactants could lead to unprecedented levels of selectivity in functionalization reactions.

| Catalytic System | Key Advantages | Potential Applications for this compound |

| Photoredox Catalysis | Mild conditions, high selectivity, generation of reactive intermediates | C-H functionalization, carbohydroxylation, aminohydroxylation |

| Transition-Metal Catalysis | High efficiency, broad scope, control of regioselectivity | Cross-coupling reactions, directed C-H activation |

| Enantioselective Catalysis | Access to chiral molecules, high stereocontrol | Asymmetric synthesis of biologically active compounds |

| Supramolecular Catalysis | High selectivity through molecular recognition | Regioselective functionalization of the pyridine ring |

Application of Machine Learning and Artificial Intelligence in Synthesis Design

The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is set to revolutionize the field of organic synthesis. These technologies can accelerate the discovery of new reactions and the design of efficient synthetic routes.

Retrosynthesis software , powered by AI algorithms, can assist chemists in planning the synthesis of complex molecules, including derivatives of this compound. synthiaonline.comsynthiaonline.com These programs can analyze a target molecule and propose a series of reactions to synthesize it from commercially available starting materials, potentially uncovering novel and more efficient synthetic pathways.

Reaction prediction models , based on machine learning, can predict the outcome of a chemical reaction, including the major products and their yields. This can save significant time and resources in the laboratory by allowing chemists to prioritize reactions with a high probability of success.

Furthermore, AI can be used for the de novo design of molecules with desired properties. By learning the relationship between chemical structure and activity, AI models can generate novel molecular structures, including new this compound derivatives, with predicted biological activity or other desirable properties.

The use of AI in chemistry is still in its early stages, but its potential to accelerate the pace of discovery is undeniable. As these technologies continue to develop, they will become indispensable tools for chemists working in all areas of organic synthesis, including the chemistry of this compound.

Design of New Chemical Tools and Probes Based on the this compound Scaffold

The unique properties of the this compound scaffold make it an attractive platform for the design of new chemical tools and probes for studying biological systems.

Fluorescent probes are molecules that emit light upon excitation and can be used to visualize and track biological processes in real-time. The this compound scaffold could be incorporated into the design of novel fluorescent probes with tailored photophysical properties.

Photoaffinity labels are molecules that can be used to identify the binding partners of a particular small molecule in a complex biological sample. The this compound moiety could be functionalized with a photoreactive group to create new photoaffinity labels for target identification studies.